GB1-Cyanine 3

説明

GB1-Cyanine 3 is a fluorescent dye widely used in various fields of research, including medical, environmental, and industrial research. It is a derivative of the protein GB1, which is a small, stable protein commonly used as a scaffold for protein engineering.

作用機序

Target of Action

Cyanine dyes, in general, are known to interact with various biological targets, including proteins and nucleic acids . They are widely used as fluorescent probes in biophysics and medical biochemistry due to their unique photophysical properties .

Mode of Action

Cyanine dyes are known for their ability to form j-aggregates, which results in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is often exploited in the design of fluorescent probes.

Biochemical Pathways

Cyanine dyes are known to interact with various biomolecules, affecting their spectral-fluorescent properties . These interactions can influence various biochemical pathways, depending on the specific targets of the dye.

Pharmacokinetics

A study on a similar cyanine dye complexed with albumin showed enhanced pharmacokinetics, suggesting that similar strategies could potentially improve the bioavailability of gb1-cyanine 3 .

Result of Action

Cyanine dyes are known for their ability to serve as potential probes for biomolecules . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence enhancement in cyanine dyes is known to be temperature-dependent . Furthermore, the interaction of cyanine dyes with biomolecules can be influenced by the local biochemical environment .

生化学分析

Biochemical Properties

GB1-Cyanine 3 is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is mainly used in the fields of life sciences such as fluorescent labeling of biological macromolecules . Cyanine dyes have enhanced fluorescence upon binding to proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorescent probe. It is used for labeling biological macromolecules, aiding in disease diagnosis, immunoassay, and DNA detection . The exact effects on various types of cells and cellular processes can vary depending on the specific application and experimental conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. As a fluorescent dye, it binds to proteins and enhances fluorescence . This property is utilized in various biochemical analyses to study the structure and function of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

Environmental factors such as ozone can rapidly degrade Cyanine 5, a fluorescent dye commonly used in microarray gene expression studies. Cyanine 3, which includes this compound, is much less affected by atmospheric ozone . This stability makes this compound a reliable choice for long-term studies in laboratory settings.

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. The selection of appropriate animal models is critical in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Cyanine dyes are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyanine dyes, including GB1-Cyanine 3, typically involves the condensation of quaternary salts of heterocyclic compounds with reactive methylene compounds. The reaction conditions often require the presence of a base, such as sodium ethoxide, and are carried out under reflux conditions .

Industrial Production Methods

Industrial production of cyanine dyes involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain high-quality dye suitable for various applications .

化学反応の分析

Types of Reactions

GB1-Cyanine 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different photophysical properties.

Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups to the dye, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties that can be tailored for specific applications .

科学的研究の応用

GB1-Cyanine 3 is extensively used in scientific research due to its excellent photophysical properties, including high fluorescence quantum yield and good photostability. Some of its applications include:

Fluorescent Labeling: Used for labeling biological macromolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.

Disease Diagnosis: Employed in immunoassays and DNA detection for diagnosing various diseases.

Environmental Monitoring: Utilized in detecting pollutants and monitoring environmental changes.

Industrial Applications: Applied in the development of optical materials and sensors.

類似化合物との比較

GB1-Cyanine 3 is unique among cyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:

Cy3: Another widely used cyanine dye with similar applications but different spectral properties.

Cy5: Known for its longer wavelength emission, making it suitable for multiplexing with Cy3.

Indocyanine Green: Used in medical imaging due to its near-infrared fluorescence.

This compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .

特性

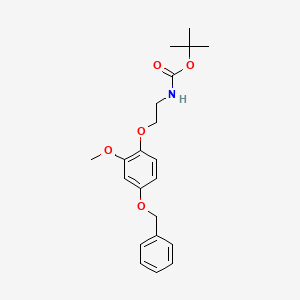

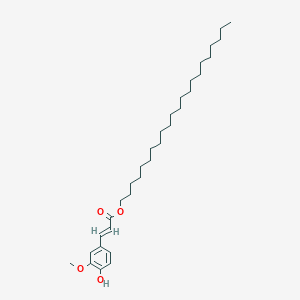

IUPAC Name |

5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFADTFCQMBTSO-IHRPVSEJSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N4O9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747850 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065004-53-6 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)